A Technical Guide to the Physicochemical Characterization of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
A Technical Guide to the Physicochemical Characterization of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exposition on the determination of the exact mass and molecular weight of the heterocyclic compound 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde. While this specific molecule serves as our primary subject, the principles and methodologies discussed herein are broadly applicable across the field of small molecule characterization. As a Senior Application Scientist, this guide is structured to not only present the fundamental physicochemical data but also to elucidate the causality behind the analytical techniques employed for their determination. This document is intended to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Introduction to the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of therapeutic agents. The subject of this guide, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, is a functionalized indazole derivative. Such compounds, with their diverse substitution patterns, are of significant interest in drug discovery programs, particularly in the development of kinase inhibitors for oncology and anti-inflammatory applications.[1] A precise understanding of the molecule's fundamental properties, such as its exact mass and molecular weight, is a critical first step in any research and development endeavor.
Molecular Formula and Structure
The systematic name, 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde, defines the precise arrangement of atoms within the molecule. From this nomenclature, we can deduce its molecular formula and structure.
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1H-indazole Core : A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.
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Substituents :
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A bromine atom at the 6th position.
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A methoxy group (-OCH₃) at the 4th position.
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A carbaldehyde group (-CHO) at the 3rd position.
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Based on this, the molecular formula is determined to be C₉H₇BrN₂O₂ .
The following diagram illustrates the molecular structure and the relationship between its constituent parts.
Caption: Molecular structure of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde.
Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.
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Molecular Weight (or Average Molecular Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
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Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a theoretical value that corresponds to the mass of a single molecule containing specific isotopes. The exact mass is typically expressed in daltons (Da) or unified atomic mass units (u).
The distinction is critical in high-resolution mass spectrometry, which can resolve ions with very small mass differences.
Calculated Physicochemical Data
Based on the molecular formula C₉H₇BrN₂O₂, we can calculate the molecular weight and the monoisotopic exact mass.
| Parameter | Value | Unit |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.071 | g/mol |
| Exact Mass (Monoisotopic) | 253.96909 | Da |
The monoisotopic mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.
Experimental Determination by Mass Spectrometry
While the calculated values provide a theoretical foundation, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight and exact mass of a compound.
Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps:
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Ionization : The sample molecule is converted into a gaseous ion.
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Mass Analysis : The ions are separated based on their m/z ratio in a mass analyzer.
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Detection : The separated ions are detected, and their relative abundance is recorded.
The following diagram illustrates a generalized workflow for the analysis of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde by mass spectrometry.
Caption: Generalized workflow for mass spectrometry analysis.
Detailed Experimental Protocol (Hypothetical)
The following is a representative protocol for the determination of the exact mass of 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde using High-Resolution Mass Spectrometry (HRMS).
Objective : To experimentally verify the exact mass of the target compound.
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
Materials :
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6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde sample
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HPLC-grade methanol or acetonitrile
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Formic acid (for positive ion mode)
Procedure :
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Sample Preparation :
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Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.
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From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
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Instrument Setup :
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Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.
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Set the ESI source to positive ion mode.
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Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
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Data Acquisition :
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Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Acquire data over a relevant m/z range (e.g., 100-500 Da).
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Data Analysis :
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Process the acquired data using the instrument's software.
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Identify the molecular ion peak. In positive ESI mode, this will likely be the protonated molecule, [M+H]⁺.
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The expected m/z for the [M+H]⁺ ion would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 Da).
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Expected [M+H]⁺ = 253.96909 + 1.007276 = 254.97637 Da.
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The high-resolution instrument should be able to measure this m/z to within a few parts per million (ppm) of the theoretical value.
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Conclusion
The accurate determination of exact mass and molecular weight is a non-negotiable prerequisite for any serious scientific investigation involving chemical compounds. For 6-Bromo-4-methoxy-1H-indazole-3-carbaldehyde (C₉H₇BrN₂O₂), the calculated molecular weight is 255.071 g/mol , and the monoisotopic exact mass is 253.96909 Da. While these theoretical values are foundational, their experimental verification via high-resolution mass spectrometry is essential for confirming the identity and purity of the compound. The methodologies and principles outlined in this guide provide a robust framework for the physicochemical characterization of this and other novel chemical entities, ensuring data integrity and advancing the frontiers of drug discovery and development.
